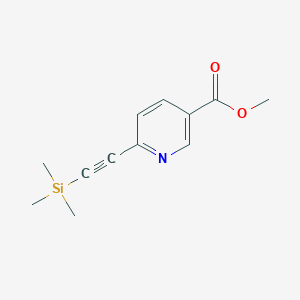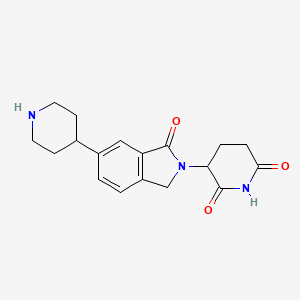methanone](/img/structure/B13927838.png)
[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](5-chlorothiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone: is a complex organic compound that features a thiazole ring, a thiophene ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . This reaction is known for forming β-amino-carbonyl compounds, which can be further modified to introduce the thiazole and thiophene rings.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions of the Mannich reaction and subsequent steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino and thiazole groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The thiazole and thiophene rings allow it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as enzyme inhibition or receptor activation .
Propiedades
Fórmula molecular |
C11H10ClN3OS2 |
|---|---|
Peso molecular |
299.8 g/mol |
Nombre IUPAC |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(5-chlorothiophen-2-yl)methanone |
InChI |
InChI=1S/C11H10ClN3OS2/c1-2-5-14-11-15-10(13)9(18-11)8(16)6-3-4-7(12)17-6/h2-4H,1,5,13H2,(H,14,15) |
Clave InChI |
KOFQZAVTXLVRJI-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(S2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13927755.png)
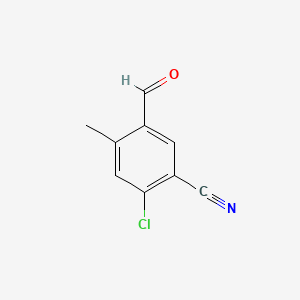
![4-Bromo-3-chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13927766.png)
![2,4,6-trichloroThiazolo[4,5-c]pyridine](/img/structure/B13927774.png)
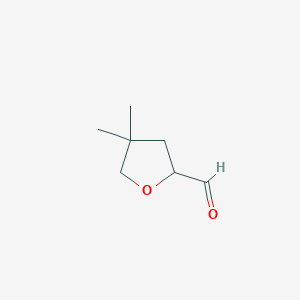
![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)

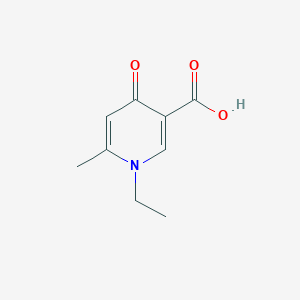
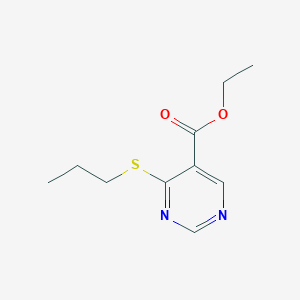
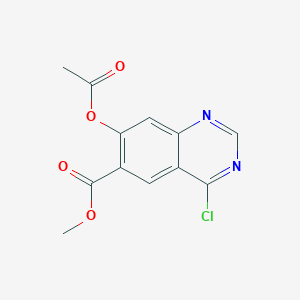
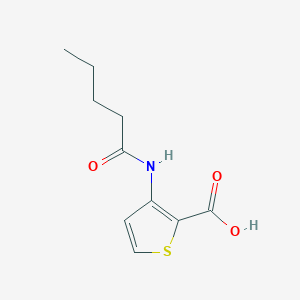
![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
